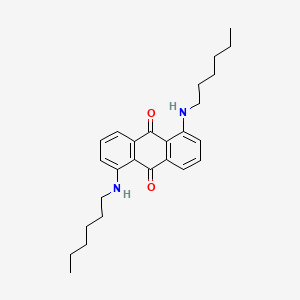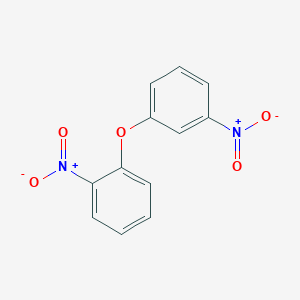
1-Nitro-2-(3-nitrophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-2-(3-nitrophenoxy)benzene is an organic compound with the molecular formula C12H8N2O5 It is a nitro-substituted aromatic compound, characterized by the presence of two nitro groups (-NO2) attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Nitro-2-(3-nitrophenoxy)benzene typically involves nitration reactions. One common method is the nitration of 2-nitrophenol with nitric acid in the presence of sulfuric acid, followed by the reaction with 3-nitrochlorobenzene. The reaction conditions often require careful control of temperature and the use of anhydrous solvents to ensure high yield and purity .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Analyse Chemischer Reaktionen
1-Nitro-2-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents include sodium methoxide or potassium carbonate in polar aprotic solvents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 1-amino-2-(3-aminophenoxy)benzene, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Nitro-2-(3-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of aromatic substitution reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Nitro-2-(3-nitrophenoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the nitro groups act as electron-withdrawing substituents, influencing the reactivity of the benzene ring. This can affect the compound’s behavior in electrophilic and nucleophilic substitution reactions .
In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the derivative used .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-2-(3-nitrophenoxy)benzene can be compared with other nitro-substituted aromatic compounds, such as:
Nitrobenzene: A simpler compound with a single nitro group attached to a benzene ring. It is less complex but widely used in industrial applications.
2,4-Dinitrophenol: Contains two nitro groups at different positions on the benzene ring. It is known for its use as a pesticide and in biochemical research.
1,3-Dinitrobenzene: Another compound with two nitro groups, but positioned differently on the benzene ring.
Eigenschaften
CAS-Nummer |
2914-74-1 |
|---|---|
Molekularformel |
C12H8N2O5 |
Molekulargewicht |
260.20 g/mol |
IUPAC-Name |
1-nitro-2-(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H8N2O5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8H |
InChI-Schlüssel |
AWQDMBLZVJNEHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



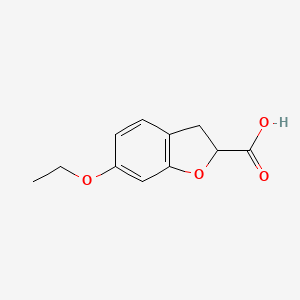
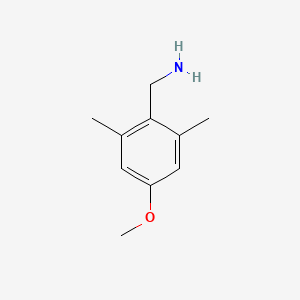
![endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide](/img/structure/B13149967.png)
![5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B13149969.png)
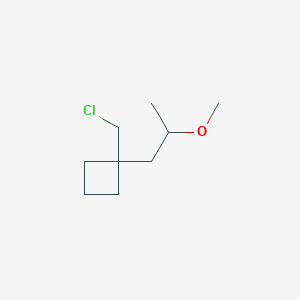
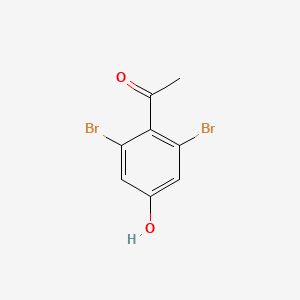
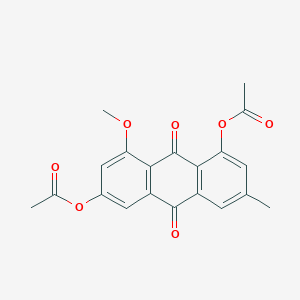
![5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13150004.png)

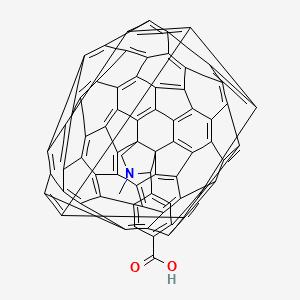

![2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13150028.png)
